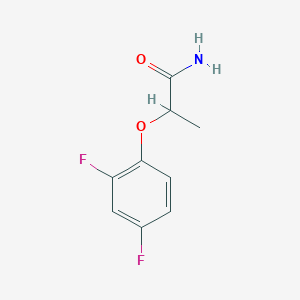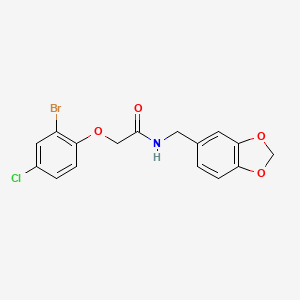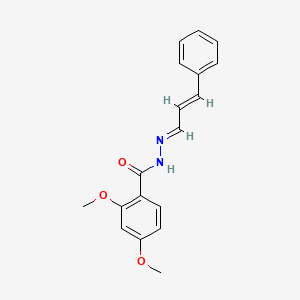![molecular formula C18H15Cl2NO2 B5105754 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline, also known as quinoline-8-yl 2-(2,4-dichloro-6-methylphenoxy)ethyl ether, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis, inducing apoptosis, and disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria. In addition, it has been reported to possess anti-inflammatory properties and to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline in lab experiments is its broad range of potential therapeutic applications. Additionally, it has been shown to possess relatively low toxicity. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline. One area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating its use in combination with other therapeutic agents and exploring its potential use in the treatment of viral and bacterial infections.
In conclusion, 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline is a chemical compound with promising potential for therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline involves the reaction of 8-hydroxyquinoline with 2-(2,4-dichloro-6-methylphenoxy)ethyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with a yield of up to 70%.
Scientific Research Applications
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-12-10-14(19)11-15(20)18(12)23-9-8-22-16-6-2-4-13-5-3-7-21-17(13)16/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZIYBVMQGXKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5105685.png)


![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5105698.png)
![1-(3-methoxybenzyl)-4-[(1-oxido-2-pyridinyl)carbonyl]piperazine trifluoroacetate](/img/structure/B5105706.png)
![N-(2-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5105714.png)
![N-(3-chlorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B5105725.png)

![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)



![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)
